4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification : This compound has been used in the direct reductive amination of aldehydes and ketones, forming important intermediates in the synthesis of biologically active molecules, pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Polymer Modification and Applications : The compound has been involved in the modification of polyvinyl alcohol/acrylic acid hydrogels via condensation reactions, enhancing their swelling properties and thermal stability. These modified hydrogels show promising applications in medical fields due to their increased biological activities (Aly & El-Mohdy, 2015).
Pharmacological Research : It has been a key intermediate in synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Material Science and Corrosion Inhibition : The compound has shown potential in the synthesis of materials for corrosion inhibition in the petroleum industry, specifically for steel protection in acidizing environments (Singh et al., 2020).
Biological Studies and Molecular Docking : This compound has been used in the synthesis of naphthyl derivatives, showing moderate to good biological activities. Its DNA binding interactions and molecular docking studies have been investigated, providing insights into its potential for medical imaging and drug design (Sandhya, Femina, & Pradeep, 2021).
Green Chemistry Applications : It has been a part of environmentally friendly synthesis methods, such as in the preparation of pyranopyrazoles using isonicotinic acid as a catalyst, demonstrating the compound's utility in sustainable chemical processes (Zolfigol et al., 2013).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-18-19(16(15)17)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URABVCYBDOYEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.